

In-Depth Technical Guide to the Target Receptor Tyrosine Kinases of SU11652

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SU11652 is a potent, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant implications for cancer therapy and research. This document provides a comprehensive technical overview of the primary RTK targets of **SU11652**, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Feline McDonough Sarcoma (FMS)-like Tyrosine Kinase 3 (FLT3), and Mast/stem cell growth factor receptor (c-Kit). In addition to its primary mechanism of action, this guide details a secondary, non-RTK-mediated cytotoxic mechanism involving lysosomal destabilization. This whitepaper synthesizes quantitative inhibitory data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to serve as a vital resource for professionals in the field of oncology and drug development.

Core Target Receptor Tyrosine Kinases and In Vitro Inhibitory Activity

SU11652 demonstrates potent inhibitory activity against several members of the split-kinase family of RTKs. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) of **SU11652** against its key targets.



Target Kinase	IC50 / Ki (nM)	Notes
FLT3 (wild type)	~1.5	Potent inhibition observed in biochemical assays.[1]
FLT3 (D835Y mutant)	16	Reduced sensitivity compared to wild type.[1]
FLT3 (D835H mutant)	32	Reduced sensitivity compared to wild type.[1]
PDGFRβ	3 - 500	Range reported from various studies.[1]
VEGFR2 (Flk-1)	3 - 500	Range reported from various studies.[1]
FGFR1	3 - 500	Range reported from various studies.[1]
c-Kit	3 - 500	Range reported from various studies.[1]

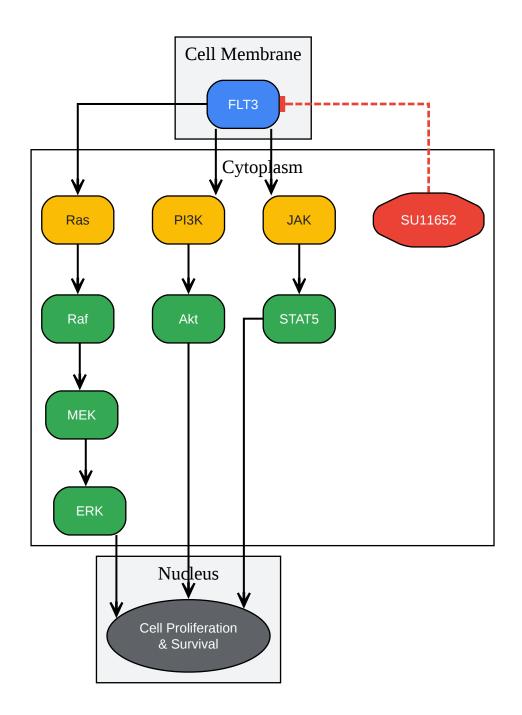
Signaling Pathways Modulated by SU11652

SU11652 exerts its anti-cancer effects by inhibiting the downstream signaling cascades initiated by its target RTKs. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis.

FLT3 Signaling Pathway

Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), leading to constitutive activation of its downstream signaling pathways. **SU11652** has been shown to effectively block these pathways in FLT3-ITD-positive cells.[1][2]





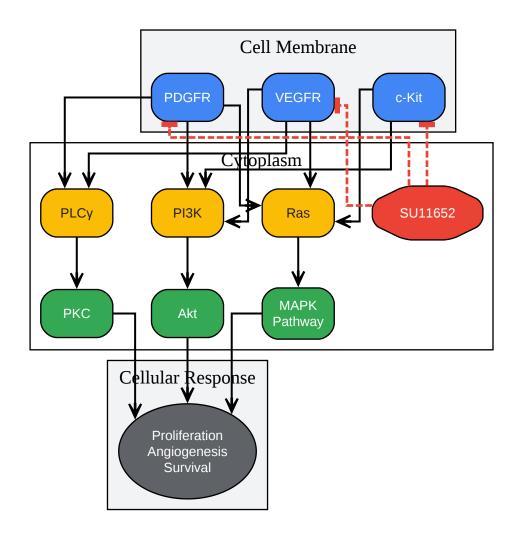
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FLT3 signaling pathway and SU11652 inhibition.

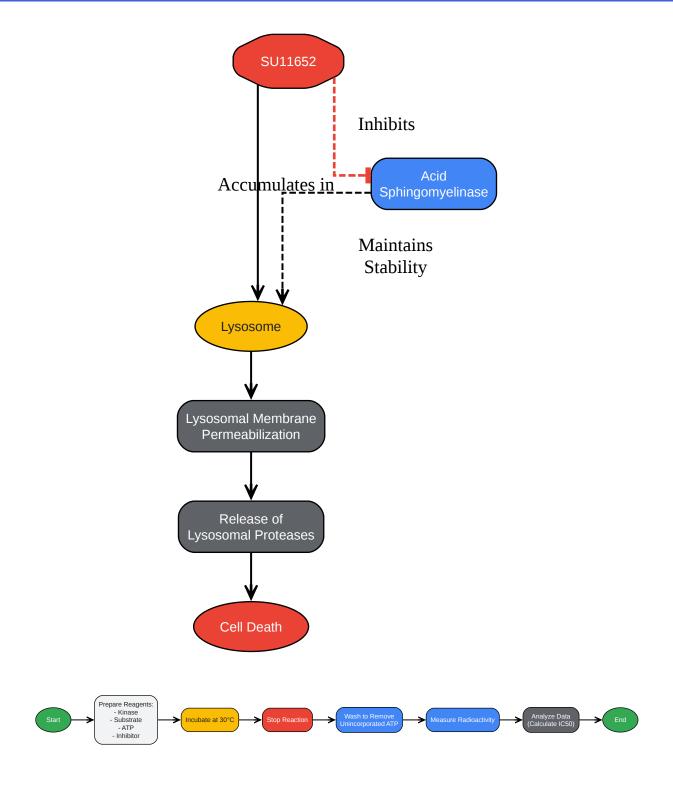
PDGFR, VEGFR, and c-Kit Signaling Pathways

SU11652 also targets the signaling pathways downstream of PDGFR, VEGFR, and c-Kit, which are pivotal in tumor angiogenesis and growth.









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References

- 1. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Target Receptor Tyrosine Kinases of SU11652]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681150#su11652-target-receptor-tyrosine-kinases]

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